molecular formula C16H12Cl2N2O3 B1194608 1-(3,5-dichlorophenyl)-3-(N-hydroxyanilino)pyrrolidine-2,5-dione

1-(3,5-dichlorophenyl)-3-(N-hydroxyanilino)pyrrolidine-2,5-dione

Cat. No. B1194608
M. Wt: 351.2 g/mol
InChI Key: CXUMIBXWRDNFEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-dichlorophenyl)-3-(N-hydroxyanilino)pyrrolidine-2,5-dione is a member of pyrrolidines.

Scientific Research Applications

Antimicrobial Screening and Chemotherapeutic Potential

Some novel azaimidoxy compounds, including 1-(3,5-dichlorophenyl)-3-(N-hydroxyanilino)pyrrolidine-2,5-dione derivatives, have been synthesized and screened for antimicrobial activities. This research explores their potential as chemotherapeutic agents due to their antimicrobial properties (Jain, Nagda, & Talesara, 2006).

Organic Synthesis and Medicinal Chemistry

A study focused on the conversion of pyrrolidine-2,5-dione to maleimide, highlighting the significance of these scaffolds in organic synthesis, medicinal chemistry, and drug development. The study provides insights into the properties of pyrrolidine-2,5-diones and their derivatives (Yan et al., 2018).

Multi-component Synthesis

Research on the multi-component synthesis of 3-aryl-1-(arylmethylideneamino)pyrrolidine-2,5-diones, including derivatives of 1-(3,5-dichlorophenyl)-3-(N-hydroxyanilino)pyrrolidine-2,5-dione, has been conducted. This showcases the compound's versatility in synthetic organic chemistry (Adib et al., 2010).

Anticancer Activity

A nitrogen mustard derivative of 2,5-pyrrolidinedione, structurally related to 1-(3,5-dichlorophenyl)-3-(N-hydroxyanilino)pyrrolidine-2,5-dione, demonstrated notable anticancer effects on mouse Sarcoma 180, suggesting potential applications in cancer treatment (Naik, Ambaye, & Gokhale, 1987).

Antibacterial Efficacy

The compound's derivatives have been synthesized and evaluated for their antibacterial efficacy, indicating their potential application in developing new antibacterial agents (Sheikh, Ingle, & Juneja, 2009).

Molecular Structure Analysis

The molecular and crystal structure of derivatives of pyrrolidine-2,5-dione has been studied, providing essential insights into its chemical properties and potential applications in various fields of chemistry (Ratajczak-Sitarz et al., 1990).

Photoluminescent Conjugated Polymers

Research into photoluminescent conjugated polymers containing derivatives of pyrrolidine-2,5-dione, like 1-(3,5-dichlorophenyl)-3-(N-hydroxyanilino)pyrrolidine-2,5-dione, has been conducted. This demonstrates the compound's utility in materials science, particularly in electronic applications due to its photoluminescent properties (Beyerlein & Tieke, 2000).

Anticonvulsant Activity

Studies have also explored the anticonvulsant activity of pyrrolidine-2,5-dione derivatives, suggesting their potential use in developing new treatments for epilepsy (Rybka et al., 2017).

properties

Product Name

1-(3,5-dichlorophenyl)-3-(N-hydroxyanilino)pyrrolidine-2,5-dione

Molecular Formula

C16H12Cl2N2O3

Molecular Weight

351.2 g/mol

IUPAC Name

1-(3,5-dichlorophenyl)-3-(N-hydroxyanilino)pyrrolidine-2,5-dione

InChI

InChI=1S/C16H12Cl2N2O3/c17-10-6-11(18)8-13(7-10)19-15(21)9-14(16(19)22)20(23)12-4-2-1-3-5-12/h1-8,14,23H,9H2

InChI Key

CXUMIBXWRDNFEW-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl)N(C3=CC=CC=C3)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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